molecular formula C25H23F2N5O2 B14107649 2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14107649
M. Wt: 463.5 g/mol
InChI Key: DLWJMRDBRLKMGV-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is an organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated aromatic compounds and suitable coupling reactions.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions using piperazine derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the piperazine moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23F2N5O2

Molecular Weight

463.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H23F2N5O2/c26-19-7-5-18(6-8-19)21-17-23-25(34)31(15-16-32(23)28-21)10-9-24(33)30-13-11-29(12-14-30)22-4-2-1-3-20(22)27/h1-8,15-17H,9-14H2

InChI Key

DLWJMRDBRLKMGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O

Origin of Product

United States

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